7-(benzyloxy)-3-methyl-5-nitro-1H-indole

Medicinal Chemistry Physicochemical Properties Drug Design

Simple nitroindoles limit medicinal chemistry campaigns due to single functional handles. Generic 3-methyl-5-nitro-1H-indole (CAS 61861-88-9) lacks the 7-benzyloxy substituent essential for orthogonal derivatization. This compound solves that bottleneck with two chemoselective handles: • Nitro → amine (amide coupling, diazotization) • 7-Benzyloxy → 7-hydroxy (O-alkylation/arylation). Enables independent dual-site modification for diverse lead optimization libraries. NLT 98% purity; reliable global supply available.

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
CAS No. 127028-21-1
Cat. No. B144456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(benzyloxy)-3-methyl-5-nitro-1H-indole
CAS127028-21-1
Synonyms7-BENZYLOXY-3-METHYL-5-NITROINDOLE
Molecular FormulaC16H14N2O3
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C=C(C=C2OCC3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H14N2O3/c1-11-9-17-16-14(11)7-13(18(19)20)8-15(16)21-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3
InChIKeyQDUILDQBDKMCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Benzyloxy)-3-methyl-5-nitro-1H-indole: A Specialized Intermediate


7-(Benzyloxy)-3-methyl-5-nitro-1H-indole is a poly-substituted indole derivative, characterized by the presence of a methyl group at the 3-position, a nitro group at the 5-position, and a benzyloxy group at the 7-position of the indole core . This specific substitution pattern distinguishes it from simpler nitroindoles and makes it a valuable intermediate in the synthesis of complex molecules, particularly for pharmaceutical research and development .

7-(Benzyloxy)-3-methyl-5-nitro-1H-indole vs. Generic Analogs


Generic substitution with the simpler core analog, 3-methyl-5-nitro-1H-indole (CAS 61861-88-9), fails to replicate the chemical versatility of 7-(benzyloxy)-3-methyl-5-nitro-1H-indole . The critical 7-benzyloxy substituent on the target compound is essential for introducing structural complexity and enabling further derivatization, such as selective cleavage to a 7-hydroxy intermediate, which is not feasible with the unsubstituted core . While the core analog provides only a nitro group for reduction, the target compound offers two distinct, orthogonal functional handles (nitro and benzyloxy) for chemoselective transformations, making it a superior scaffold for constructing diverse and complex indole-based compound libraries .

7-(Benzyloxy)-3-methyl-5-nitro-1H-indole Differentiation Evidence


Increased MW and LogP Over Core Nitroindole

The presence of the 7-benzyloxy group results in a significant increase in molecular weight and predicted lipophilicity compared to the base analog 3-methyl-5-nitro-1H-indole [1]. These alterations in physicochemical properties are fundamental for modulating the absorption, distribution, and target engagement of drug candidates derived from this scaffold [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Dual Orthogonal Functional Handles

In contrast to analogs lacking a second functional group, such as 3-methyl-5-nitro-1H-indole (only nitro) or 7-(benzyloxy)-3-methylindole (no nitro), 7-(benzyloxy)-3-methyl-5-nitro-1H-indole possesses two orthogonal functional groups for chemoselective transformations . The nitro group at the 5-position can be reduced to a primary amine, a common handle for amide bond formation or further derivatization . Simultaneously, the benzyloxy group at the 7-position can be selectively cleaved under hydrogenolysis conditions to reveal a phenol, which can be independently functionalized .

Synthetic Chemistry Chemoselectivity Molecular Scaffolds

Enhanced Molecular Flexibility

The target compound exhibits significantly higher molecular flexibility than its core analog due to the 7-benzyloxy group, which introduces rotatable bonds not present in 3-methyl-5-nitro-1H-indole [1]. This increased flexibility can be advantageous for optimizing ligand-receptor binding interactions during drug discovery, allowing the molecule to adopt a conformation that maximizes affinity for a biological target [1].

Synthetic Chemistry Drug Design Molecular Flexibility

Differentiated Electrophilic Substitution Reactivity

The substitution pattern on the indole ring dictates its reactivity. Studies on nitration of 7-methoxy-2,3-dimethylindoles show that the presence of a substituent at the 7-position significantly alters the outcome of electrophilic aromatic substitution compared to unsubstituted or 5-/6-substituted indoles [1]. By inference, the 7-benzyloxy group on 7-(benzyloxy)-3-methyl-5-nitro-1H-indole will confer a distinct and predictable regioselectivity profile for further functionalization, different from what would be observed with simpler analogs [1].

Synthetic Chemistry Regioselectivity Reaction Mechanisms

7-(Benzyloxy)-3-methyl-5-nitro-1H-indole Application Scenarios


Indole Library Synthesis for Drug Discovery

This compound is a premier choice as a starting scaffold for generating diverse compound libraries in medicinal chemistry campaigns. Its two orthogonal functional handles—the nitro and the benzyloxy group—enable a wide array of chemoselective transformations . Researchers can independently modify each position, leading to a vast and structurally diverse set of derivatives for screening against biological targets, far exceeding the utility of simpler, mono-functionalized indoles .

Complex Natural Product Analog Synthesis

The high molecular weight and structural complexity of 7-(benzyloxy)-3-methyl-5-nitro-1H-indole make it an ideal advanced intermediate for synthesizing analogs of complex natural products that contain a multi-substituted indole or oxindole core . Its use can significantly shorten synthetic routes by providing a late-stage, highly functionalized core, saving time and resources compared to building complexity from simpler building blocks .

SAR Studies for Kinase and Receptor Targets

The compound's predicted increase in lipophilicity and flexibility compared to the core analog, 3-methyl-5-nitro-1H-indole, allows medicinal chemists to explore a different region of chemical space . It is particularly suited for establishing SAR around a lead compound that requires a lipophilic, flexible substituent at the 7-position of the indole ring to improve target binding affinity or cellular permeability .

Scalable Intermediate Synthesis for Process Chemistry

With a reliable supply and high purity (e.g., NLT 98%) from commercial vendors, this compound can serve as a robust key intermediate in larger-scale pharmaceutical process development . Its well-defined chemistry and multiple functional handles allow for the reproducible and scalable synthesis of drug candidates, making it a valuable asset for projects advancing towards clinical development .

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